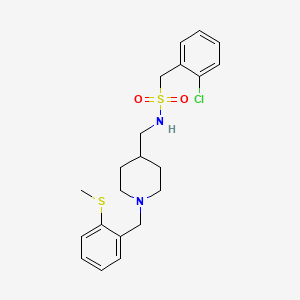
1-(2-chlorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H27ClN2O2S2 and its molecular weight is 439.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-chlorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chlorophenyl group, a piperidine moiety, and a methylthio-benzyl substituent. Its molecular formula is C21H27ClN2O2S2 with a molecular weight of 439.03 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial and Antitumor Properties
Research on structurally related compounds has shown promising biological activities:
- Antimicrobial Activity: Compounds similar to this sulfonamide have demonstrated antimicrobial properties, potentially due to their ability to inhibit bacterial growth through interference with metabolic pathways.
- Antitumor Activity: Analogous compounds have been evaluated for their efficacy against various cancer cell lines. For example, some piperidine derivatives have shown cytotoxic effects in breast cancer models (MCF-7 and MDA-MB-231), indicating that this compound might also possess antitumor properties.
Interaction Studies
Preliminary interaction studies are crucial for understanding how this compound behaves in biological systems. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-N-methylacetamide | Chlorophenyl group, methyl group | Analgesic properties |
| N-[4-(Methylthio)phenyl]acetamide | Methylthio substitution | Antimicrobial activity |
| 1-Methylpiperidine derivatives | Piperidine ring | CNS activity |
The unique combination of functional groups in This compound may enhance its pharmacological profile compared to simpler analogs.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential:
- Cytotoxicity Studies: A study on piperidine derivatives indicated that certain substitutions could lead to increased cytotoxicity against cancer cells. This suggests that similar modifications in our compound might yield enhanced biological effects.
- Receptor Binding Studies: Investigations into the binding affinity of piperidine-containing compounds at dopamine receptors have shown that modifications can significantly alter their pharmacodynamic properties. This could be relevant for understanding the receptor interactions of our compound.
- In Vivo Efficacy: Although direct in vivo studies on this specific sulfonamide are lacking, related compounds have been tested for their efficacy in animal models, showing promise in treating conditions like pain and inflammation.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2S2/c1-27-21-9-5-3-6-18(21)15-24-12-10-17(11-13-24)14-23-28(25,26)16-19-7-2-4-8-20(19)22/h2-9,17,23H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSXMACGAWYEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














